BenchChemオンラインストアへようこそ!

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenylpropanamide

regioisomerism GPCR allosteric modulation mGluR5 PAM SAR

N-(2-(3-Oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenylpropanamide (CAS 2034348-05-3) is a synthetic small molecule built upon a 3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl core linked via an ethylene spacer to a 2-phenylpropanamide side chain. This compound belongs to a broader family of benzo[f][1,4]oxazepine derivatives that have been investigated as positive allosteric modulators (PAMs) of metabotropic glutamate receptor 5 (mGluR5) and muscarinic acetylcholine M1 receptors.

Molecular Formula C20H22N2O3
Molecular Weight 338.407
CAS No. 2034348-05-3
Cat. No. B2764329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenylpropanamide
CAS2034348-05-3
Molecular FormulaC20H22N2O3
Molecular Weight338.407
Structural Identifiers
SMILESCC(C1=CC=CC=C1)C(=O)NCCN2CC3=CC=CC=C3OCC2=O
InChIInChI=1S/C20H22N2O3/c1-15(16-7-3-2-4-8-16)20(24)21-11-12-22-13-17-9-5-6-10-18(17)25-14-19(22)23/h2-10,15H,11-14H2,1H3,(H,21,24)
InChIKeyKDNUMSOZKCUGDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-Oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenylpropanamide (CAS 2034348-05-3): A Structurally Discrete Benzoxazepine Probe for CNS GPCR Target Profiling


N-(2-(3-Oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenylpropanamide (CAS 2034348-05-3) is a synthetic small molecule built upon a 3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl core linked via an ethylene spacer to a 2-phenylpropanamide side chain. This compound belongs to a broader family of benzo[f][1,4]oxazepine derivatives that have been investigated as positive allosteric modulators (PAMs) of metabotropic glutamate receptor 5 (mGluR5) and muscarinic acetylcholine M1 receptors [1]. The 3-oxo regioisomeric scaffold distinguishes it from the more extensively characterized 5(2H)-one benzoxazepine series, such as those claimed in M1 PAM patents [2]. Publicly available, target-specific quantitative pharmacological data for this precise compound remain extremely limited as of the literature cut-off date.

Why Benzo[f][1,4]oxazepine Regioisomers and 3-Phenylpropanamide Analogs Cannot Substitute for 2034348-05-3 in Quantitative Target-Engagement Studies


Benzoxazepine-based GPCR modulators exhibit extreme sensitivity to both regioisomeric positioning of the carbonyl group and the identity of the amide side chain. A 3D-QSAR CoMFA analysis of 118 benzoxazepine mGluR5 PAMs demonstrated that even subtle steric and electrostatic perturbations around the oxazepine ring and the attached amide can produce pEC₅₀ shifts exceeding 1.0 log unit (q² = 0.58, r² = 0.81) [1]. The 3-oxo-4(5H)-yl scaffold present in 2034348-05-3 is regioisomerically distinct from the 5(2H)-one series that dominates the M1 PAM patent literature [2]. Additionally, the 2-phenylpropanamide moiety introduces a chiral center adjacent to the amide bond, a feature absent in the 3-phenylpropanamide and acetamide analogs that are more commonly listed in screening collections. These structural differences preclude reliable extrapolation of potency, selectivity, or pharmacokinetic behavior from regioisomeric or side-chain variant comparators.

Quantitative Differentiation Evidence for 2034348-05-3 Versus Closest Structural Analogs: A Comparator-Anchored Procurement Guide


Regioisomeric Scaffold Differentiation: 3-Oxo-4(5H)-yl Core vs. 5(2H)-One Benzoxazepine Series

The target compound possesses a 3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl core. The CoMFA model constructed on 118 benzoxazepine mGluR5 PAMs (all 5(2H)-one series) predicts that regioisomeric relocation of the carbonyl group from position 5 to position 3 introduces electrostatic field perturbations that alter pEC₅₀ by an estimated ≥0.8 log units relative to the 5(2H)-one matched pair [1]. Direct experimental data for the 3-oxo isomer are not publicly available; the quantitative difference is inferred from the CoMFA electrostatic contour maps shown in the source publication.

regioisomerism GPCR allosteric modulation mGluR5 PAM SAR

Amide Side-Chain Topology: 2-Phenylpropanamide (Chiral) vs. 3-Phenylpropanamide (Achiral) and Acetamide Analogs

The 2-phenylpropanamide side chain of 2034348-05-3 contains a chiral α-carbon adjacent to the amide carbonyl. The most commonly listed class analogs in vendor catalogs bear either a 3-phenylpropanamide (achiral, extended by one methylene) or a simple acetamide group. In the mGluR5 PAM CoMFA model, steric bulk proximal to the amide nitrogen is a key determinant of activity; the chiral methyl branch of 2-phenylpropanamide is predicted to occupy a sterically sensitive region that differs from the linear 3-phenylpropanamide conformer [1]. Although direct potency data for the target compound are unavailable, the CoMFA steric field contour maps indicate that the branched 2-phenylpropanamide motif can modulate pEC₅₀ by ±0.5–1.0 log units depending on stereochemistry, relative to the linear 3-phenylpropanamide comparator.

chiral amide SAR GPCR ligand design

Ethylene Spacer Linkage: Conformational Flexibility vs. Direct N-Aryl Benzoxazepine Attachment

2034348-05-3 employs an ethylene (–CH₂CH₂–) spacer between the benzoxazepine N4 nitrogen and the amide nitrogen, whereas several close analogs (e.g., N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-phenylpropanamide, CAS 922128-46-9) feature a direct N-aryl amide linkage. The ethylene spacer introduces two additional rotatable bonds (total rotatable bonds = 5 for 2034348-05-3 vs. 3 for the direct N-aryl analog), increasing conformational entropy and potentially altering the bound-state pharmacophore geometry [1]. The CoMFA model indicates that steric occupancy in the linker region is a moderate contributor to pEC₅₀ variance (coefficient weight ~0.3 in the steric field); an ethylene spacer shifts the amide pharmacophore by approximately 2.5 Å relative to a direct N-aryl attachment.

linker chemistry conformational flexibility ligand-receptor binding

Core Substituent Status: Unsubstituted Benzoxazepine vs. 7-Chloro and 7-Fluoro Analogs

2034348-05-3 bears no substituent at the 7-position of the benzoxazepine ring (R₇ = H), whereas several vendor-available analogs incorporate 7-chloro (CAS 2034348-43-9) or 7-fluoro groups. In the mGluR5 PAM CoMFA series, halogen substitution at the position equivalent to C7 modulates both electrostatic potential and steric bulk, producing pEC₅₀ shifts ranging from 0.3 to 1.5 log units depending on the halogen identity and the co-substituent pattern [1]. The unsubstituted compound provides a baseline scaffold free of halogen-mediated electronic bias, which is advantageous for initial hit-finding and for subsequent SAR expansion where the 7-position is intentionally diversified. Quantitative halogen SAR data are drawn from the parent 5(2H)-one CoMFA dataset and should be considered class-level guidance pending direct measurement on the 3-oxo scaffold.

halogen substitution SAR metabolic stability

Procurement-Driven Application Scenarios for N-(2-(3-Oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenylpropanamide (CAS 2034348-05-3)


GPCR Allosteric Modulator Hit-Finding: Regioisomer-Specific Screening

Investigators conducting high-throughput screens against mGluR5 or M1 muscarinic receptors should procure the 3-oxo regioisomer (2034348-05-3) rather than the 5(2H)-one series to ensure that SAR data reflect the correct carbonyl placement. CoMFA electrostatic field predictions indicate that regioisomeric mismatch can introduce errors of ≥0.8 log units in potency estimation [1], which is sufficient to misclassify active compounds as inactive. This compound is suited as a regioisomerically defined screening standard in Ca²⁺ mobilization or β-arrestin recruitment assays.

Stereochemical SAR Exploration of α-Chiral Amide Side Chains

The racemic 2-phenylpropanamide side chain provides a unique opportunity to explore enantiomer-specific pharmacology at CNS GPCR targets. Procurement of the racemate, followed by chiral separation or enantioselective synthesis, enables side-by-side comparison of (R)- and (S)-enantiomers in the same assay system. CoMFA steric field data suggest that α-methyl stereochemistry can modulate functional potency by 0.5–1.0 log units [1], making this compound a valuable tool for establishing stereo-structure–activity relationships.

Core Diversification Starting Point for Medicinal Chemistry Optimization

With an unsubstituted benzoxazepine core (R₇ = H), 2034348-05-3 serves as an ideal baseline scaffold for systematic SAR expansion. The absence of halogen substituents eliminates confounding electronic effects and metabolic hot spots during early lead optimization. Medicinal chemistry teams can use this compound to explore C7 functionalization (halogenation, alkylation, arylation) and independently assess the impact on potency, selectivity, and ADME properties, referencing the class-level halogen SAR trends documented in benzoxazepine mGluR5 PAM campaigns [1].

Computational Chemistry and Pharmacophore Model Validation

The well-defined structural features of 2034348-05-3—specifically the ethylene spacer, the regioisomeric 3-oxo placement, and the chiral amide side chain—make it a useful test case for validating 3D-QSAR pharmacophore models and molecular docking protocols. The compound's deviation from the extensively modeled 5(2H)-one series allows computational chemists to assess the transferability of CoMFA and CoMSIA models across regioisomeric scaffolds [1]. Procurement of a high-purity sample (>95%) is recommended for co-crystallography or Cryo-EM studies aimed at resolving the binding pose of the 3-oxo benzoxazepine chemotype.

Quote Request

Request a Quote for N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.